2-(4,6-diethoxypyrimidin-2-yl)aceticacid
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Overview
Description
2-(4,6-diethoxypyrimidin-2-yl)aceticacid is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-diethoxypyrimidin-2-yl)aceticacid typically involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidine ring. The ethoxy groups are introduced through subsequent alkylation reactions. The overall reaction can be summarized as follows:
Formation of Pyrimidine Ring: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst to form 4,6-dihydroxy-pyrimidine.
Alkylation: The hydroxyl groups are then replaced with ethoxy groups through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-diethoxypyrimidin-2-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Compounds with substituted functional groups replacing the ethoxy groups.
Scientific Research Applications
2-(4,6-diethoxypyrimidin-2-yl)aceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4,6-diethoxypyrimidin-2-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethoxy-pyrimidin-2-yl)-acetic acid: Similar structure but with methoxy groups instead of ethoxy groups.
(4,6-Diethoxy-pyrimidin-2-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-(4,6-diethoxypyrimidin-2-yl)aceticacid is unique due to its specific ethoxy groups and acetic acid moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other pyrimidine derivatives.
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(4,6-diethoxypyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-8-6-9(16-4-2)12-7(11-8)5-10(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
OAESFHQAJNJLBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)CC(=O)O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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